Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate
Description
Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate is a chiral cyclopropane derivative characterized by a brominated aromatic ring and a methyl ester group. The compound’s stereochemistry (1S,2S configuration) and bromophenyl substituent are critical for its molecular interactions, as seen in analogs like (±)-PPCC, which demonstrate neuroprotective effects via σ receptor binding . Its molecular formula is inferred as C11H11BrO2, with a molecular weight of approximately 255.11 g/mol (based on the carboxylic acid analog, CAS 1123620-89-2) .
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6H2,1H3 |
InChI Key |
FPDHNYIMWNFQIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Synthesis
A representative procedure uses palladium(II) acetate as the catalyst:
Rhodium-Catalyzed Synthesis
Rhodium complexes, such as Rh₂(pfb)₄, enhance reaction efficiency:
Copper-Catalyzed Asymmetric Cyclopropanation
Chiral copper-bis(oxazoline) catalysts achieve high enantiomeric excess:
| Parameter | Value | |
|---|---|---|
| Catalyst | Cu(OTf)₂/(S,S)-Ph-Box (5 mol%) | |
| Solvent | DCE | |
| Temperature | 25°C | |
| Reaction Time | 8 hours | |
| Yield | 82% | |
| Enantiomeric Excess (ee) | 98% | |
| dr | 94:6 |
Enzymatic Cyclopropanation Using Engineered Myoglobins
Recent advances employ engineered myoglobin variants as biocatalysts for asymmetric cyclopropanation:
- Substrates : 4-Bromostyrene + methyl diazoacetate
- Biocatalyst : Mb(H64V,V68A) (20 µM)
- Conditions : Anaerobic, 50 mM KPi buffer (pH 7.0), 25°C
- Yield : 91%
- Stereoselectivity : 99% ee (1S,2S)
Advantages :
- Eliminates heavy metal catalysts.
- Scalable under mild aqueous conditions.
Asymmetric Synthesis via Chiral Auxiliaries
Evans’ Oxazolidinone Approach
Chiral auxiliaries control absolute configuration during cyclopropanation:
- Step 1 : Condensation of 4-bromophenylacetyl chloride with (4S)-benzyl oxazolidinone.
- Step 2 : Cyclopropanation using trimethylsulfoxonium iodide (TMSOI).
- Step 3 : Esterification with methanol/HCl.
| Step | Conditions | Yield | ee | |
|---|---|---|---|---|
| 1 | THF, -78°C, 2 hours | 95% | – | |
| 2 | DMSO, NaH, 0°C, 4 hours | 80% | 97% | |
| 3 | MeOH, H₂SO₄, reflux, 6 hours | 88% | 97% |
Chiral Pool Synthesis from L-Proline
L-Proline derivatives serve as stereochemical templates:
- Key Intermediate : (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid.
- Esterification : Reaction with methanol via Steglich esterification (DCC/DMAP).
- Yield : 90%
- ee : 99%
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|---|
| Pd-Catalyzed | Pd(OAc)₂ | 85 | 92 | High | $$$ |
| Rh-Catalyzed | Rh₂(pfb)₄ | 88 | 95 | Moderate | $$$$ |
| Cu-Catalyzed | Cu(OTf)₂/Ph-Box | 82 | 98 | Moderate | $$ |
| Enzymatic | Myoglobin variant | 91 | 99 | High | $ |
| Chiral Auxiliary | Evans’ oxazolidinone | 80 | 97 | Low | $$$ |
Key Findings :
- Enzymatic methods offer superior stereoselectivity (99% ee) and lower environmental impact.
- Palladium and rhodium catalysts achieve high yields but require costly metals.
- Copper-based systems balance cost and efficiency for medium-scale production.
Troubleshooting and Optimization
Common Issues
Chemical Reactions Analysis
Types of Reactions
Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiolate (KSR) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or phenyl-substituted cyclopropanes.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can act as a reactive intermediate, participating in various biochemical pathways.
Comparison with Similar Compounds
Ethyl(1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate (CAS 56319-02-9)
- Structural Differences : The ethyl ester group replaces the methyl ester, and the 4-biphenylyl substituent substitutes the 4-bromophenyl group.
- Steric Effects: The larger biphenylyl moiety may hinder binding to sterically sensitive targets (e.g., ion channels or enzymes). Synthetic Utility: Both compounds serve as intermediates, but the biphenylyl derivative is more suited for cross-coupling reactions due to its aromatic system .
NNC55-0396 (CAS 357400-14-7)
- Structural Differences: A benzimidazole-propyl-methylaminoethyl chain and fluorinated naphthalene group are appended to the cyclopropane core.
- Biological Activity : NNC55-0396 is a metabolite of mibefradil and acts as a potent intracellular blocker of L-type Ca<sup>2+</sup> channels. Unlike Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate, it exhibits voltage-dependent inhibition of ion channels, critical for cardiovascular and endocrine applications .
- Pharmacological Selectivity : The benzimidazole group in NNC55-0396 confers higher specificity for intracellular channel binding compared to the bromophenyl group, which may interact with extracellular σ receptors .
(1S,2S)-Ethyl 2-(Hydroxymethyl)cyclopropanecarboxylate (CAS Not Provided)
- Structural Differences : A hydroxymethyl group replaces the 4-bromophenyl substituent.
- Physicochemical Properties :
(±)-PPCC (CAS Not Provided)
- Structural Differences : A 4-hydroxy-4-phenylpiperidin-1-ylmethyl group and 4-methylphenyl substituent are present.
- Biological Activity : (±)-PPCC binds σ receptors with high affinity and demonstrates neuroprotective effects. The piperidine moiety enables interactions with opioid receptors, a feature absent in this compound .
Data Table: Key Properties of this compound and Analogs
Biological Activity
Methyl(1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate is a cyclopropane derivative notable for its unique stereochemistry and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃BrO₂
- Molecular Weight : 269.13 g/mol
- Structure : The compound features a cyclopropane ring with a methyl ester group and a para-bromophenyl substituent.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Below are the primary areas of focus:
- Anticancer Activity : Studies suggest that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound has been explored for its potential to modulate inflammatory responses, possibly through the inhibition of specific enzymes involved in inflammatory pathways.
- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity against various pathogens.
The biological effects of this compound are attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes involved in metabolic pathways, thereby inhibiting their activity. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Studies
-
Anticancer Study :
A study published in Journal of Medicinal Chemistry examined the anticancer properties of this compound. The compound was tested against several cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis via the intrinsic pathway. -
Anti-inflammatory Research :
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated significant reductions in paw swelling and inflammatory cytokines following treatment with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases. -
Antimicrobial Activity :
Preliminary screening against various bacterial strains revealed that this compound exhibited notable antimicrobial activity, particularly against Staphylococcus aureus. This suggests further exploration for potential use in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
